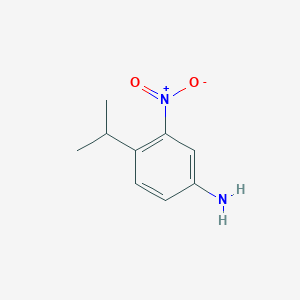

4-Isopropyl-3-nitroaniline

Vue d'ensemble

Description

4-Isopropyl-3-nitroaniline is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of anilines, including 4-Isopropyl-3-nitroaniline, often involves various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The specific synthesis process for 4-Isopropyl-3-nitroaniline is not detailed in the available resources.Molecular Structure Analysis

The InChI code for 4-Isopropyl-3-nitroaniline is1S/C9H12N2O2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,10H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Further structural analysis would require more specific data such as X-ray diffraction analysis . Physical And Chemical Properties Analysis

4-Isopropyl-3-nitroaniline is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Nanosorbent for Water Purification

- Application : Removal of nitro compounds, including 4-nitroaniline, from water.

- Method : Utilization of γ-Al2O3 nanomaterials bonded with silane for effective adsorption and removal of these compounds from aqueous solutions.

- Result : High recovery values, indicating its effectiveness as a nanosorbent in water treatment (Mahmoud et al., 2016).

Catalytic Reduction Research

- Application : Catalytic reduction of nitroaniline compounds.

- Method : Utilizing silver nanoparticles in polymer microgels as catalysts for the reduction of nitroanilines.

- Result : Demonstrated potential as a micro-reactor for selective reduction of nitro compounds (Farooqi et al., 2019).

Biodegradation in Sewage Treatment

- Application : Understanding the degradation behavior of 4-Isopropyl aniline in sewage treatment systems.

- Method : Simulated aerobic biochemical sewage treatment to test removal rates under different conditions.

- Result : Found that functional groups like isopropyl positively affect the biodegradation of aniline chemicals (Gu et al., 2016).

Molecular Structural Analysis

- Application : Analysis of molecular structures and thermal decomposition products of nitroanilines.

- Method : Computational methods were used to calculate the structures and internal rotational isomers.

- Result : Insights into the stability and decomposition pathways of these compounds (Chen et al., 1997).

Electrochemical Sensing and Detection

- Application : Development of sensitive methods for detecting nitroaromatic compounds.

- Method : Use of modified electrodes with β-cyclodextrin and silver nanoparticles for the selective detection of nitroaromatic isomers.

- Result : Demonstrated specificity and sensitivity in the detection of various nitroaromatic compounds (Chen et al., 2012).

Photochemical Studies

- Application : Investigation of photochemical reactions of nitropyridines.

- Method : Studying the photochemical reduction of 4-nitropyridine in specific solutions.

- Result : Insights into the quantum yields and reaction mechanisms under various conditions (Hashimoto et al., 1971).

Safety and Hazards

4-Isopropyl-3-nitroaniline is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to handle this compound with care due to its potential toxicity .

Orientations Futures

The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a current area of research . Various methods for its conversion and removal have been explored, and the chemical reduction of 4-nitroaniline using various nanocatalytic systems is one approach that has attracted interest . Future research may focus on developing more efficient and environmentally friendly methods for this conversion.

Mécanisme D'action

Target of Action

Nitroanilines, in general, are known to interact with various biological targets due to their aromatic amine structure .

Mode of Action

Nitroanilines are known to undergo various chemical reactions, including nucleophilic substitution and nitroarene reduction . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Nitroanilines are known to be involved in several reactions, including nitration of arenes and reduction of nitroarenes . These reactions can affect various biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight (18021) suggests that it may have good bioavailability .

Result of Action

Nitroanilines are known to induce intrinsic apoptosis by increasing the ratio of bax/bcl-2 expression . This suggests that 4-Isopropyl-3-nitroaniline may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Isopropyl-3-nitroaniline. For instance, the compound’s action can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .

Propriétés

IUPAC Name |

3-nitro-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAJMBAZJSEPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622505 | |

| Record name | 3-Nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-3-nitroaniline | |

CAS RN |

92765-42-9 | |

| Record name | 3-Nitro-4-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine](/img/structure/B3058848.png)

![1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one](/img/structure/B3058849.png)